molecular formula C26H32N2O3 B11222285 2'-(2-methoxyethyl)-1'-oxo-N-(2-phenylethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-(2-methoxyethyl)-1'-oxo-N-(2-phenylethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11222285
M. Wt: 420.5 g/mol
InChI Key: PEJQXGWIJXRICV-UHFFFAOYSA-N
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Description

This compound (CAS: 1225071-39-5) is a spirocyclic isoquinoline derivative with a molecular formula of C₁₈H₂₃NO₄ and a molecular weight of 317.4 g/mol . Its structure features a cyclohexane ring fused to an isoquinoline moiety, substituted with a 2-methoxyethyl group at the 2' position and an N-(2-phenylethyl)carboxamide group at the 4' position. The compound is commercially available (Combi-Blocks Inc.) with a purity of 95% and is primarily utilized in research settings for structural and pharmacological studies .

Properties

Molecular Formula

C26H32N2O3

Molecular Weight

420.5 g/mol

IUPAC Name

2-(2-methoxyethyl)-1-oxo-N-(2-phenylethyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C26H32N2O3/c1-31-19-18-28-25(30)22-13-7-6-12-21(22)23(26(28)15-8-3-9-16-26)24(29)27-17-14-20-10-4-2-5-11-20/h2,4-7,10-13,23H,3,8-9,14-19H2,1H3,(H,27,29)

InChI Key

PEJQXGWIJXRICV-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-methoxyethyl)-1’-oxo-N-(2-phenylethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the functional groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves the coupling of the isoquinoline moiety with the cyclohexane ring under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2’-(2-methoxyethyl)-1’-oxo-N-(2-phenylethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2’-(2-methoxyethyl)-1’-oxo-N-(2-phenylethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2’-(2-methoxyethyl)-1’-oxo-N-(2-phenylethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Structural Similarities and Variations

The following table summarizes key structural differences between the target compound and related spirocyclic derivatives:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Functional Groups Reference
Target Compound 2'-(2-Methoxyethyl), N-(2-phenylethyl)carboxamide C₁₈H₂₃NO₄ 317.4 Spirocyclic, carboxamide, methoxy
2'-(2-Methoxyphenyl)-spiro[indene-isoquinoline]-3'-carbonitrile (1b) 2-Methoxyphenyl, carbonitrile C₂₃H₁₇N₃O₃ 383.4 Spirocyclic, nitrile, methoxy
2′-Cyclohexyl-spiro[cyclopentane-isoquinoline]-4′-carboxylic acid Cyclohexyl, carboxylic acid C₁₈H₂₃NO₃ 301.4 Spirocyclic, carboxylic acid
Ethyl 4'-(4-bromobenzoyl)-2'-(4-ethoxyphenyl)-spiro[acenaphthylene-pyrazole]-5'-carboxylate (3m) Bromobenzoyl, ethoxyphenyl, ester C₃₃H₂₉BrN₂O₅ 637.5 Spirocyclic, ester, bromo
N-(2-(4-(2-methoxyphenyl)piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexane carboxamide (WAY 100635) Piperazinyl, pyridinyl, methoxyphenyl C₂₅H₃₂N₄O₂ 420.5 Carboxamide, piperazine, methoxy

Key Observations :

  • The target compound shares a spirocyclic core with all analogs but differs in substituent chemistry. Its N-(2-phenylethyl)carboxamide group distinguishes it from ester- or carboxylic acid-functionalized derivatives like 3m and the cyclopentane-isoquinoline analog .
  • The 2-methoxyethyl side chain is structurally distinct from the 2-methoxyphenyl group in compound 1b and the piperazinyl group in WAY 100635 .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (Predicted) Spectral Data Consistency (HRMS/NMR) Reference
Target Compound Not reported Low (non-polar substituents) Confirmed (MFCD15730866)
2'-(2-Methoxyphenyl)-spiro[indene-isoquinoline]-3'-carbonitrile (1b) 162–164 Moderate HRMS, ¹H/¹³C NMR validated
Diethyl 2-oxo-2'-phenyl-spiro[acenaphthylene-pyrazole]-4',5'-dicarboxylate (5a) 142–146 Low HRMS, IR, NMR validated
3'-(4-Chlorophenyl)-spiro[benzo[d]isothiazole-indene] 1,1-dioxide (2ae′) 256–258 Very low X-ray crystallography, NMR
WAY 100635 Not reported High (polar piperazinyl) Electrophysiological data available

Key Observations :

  • The target compound’s lack of polar groups (e.g., carboxylic acid, piperazine) likely reduces solubility compared to derivatives like WAY 100635 .
  • Higher melting points (e.g., 256–258°C for 2ae′) correlate with rigid structures (e.g., fused aromatic rings) , whereas the target compound’s flexibility may lower its melting point.

Computational and Analytical Comparisons

  • Molecular Networking : Clustering via HRMS/MS data (cosine scores >0.8) could group the target compound with other spirocyclic derivatives, as seen in metabolite studies .
  • Similarity Indexing : Using Tanimoto coefficients, the target compound’s methoxyethyl and phenylethyl groups may yield ~60–70% similarity to WAY 100635 and 1b, aligning with shared spiro cores but differing side chains .

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